Trasidrex

Hypertension Pharmacodynamics Fixed-Dose Combination

Trasidrex combines oxprenolol HCl (160 mg sustained-release) and cyclopenthiazide (0.25 mg) in a single tablet for predictable 24-hour blood pressure control. Direct comparative studies show it achieves significantly lower BP than oxprenolol alone (Slow Trasicor) and improves compliance over separate pills. Ideal for hypertension management research and lipid metabolism studies. Request quote for bulk orders.

Molecular Formula C28H42Cl2N4O7S2
Molecular Weight 681.7 g/mol
CAS No. 71265-68-4
Cat. No. B1193982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrasidrex
CAS71265-68-4
SynonymsTrasidrex
Molecular FormulaC28H42Cl2N4O7S2
Molecular Weight681.7 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl
InChIInChI=1S/C15H23NO3.C13H18ClN3O4S2.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;6-8,13,16-17H,1-5H2,(H2,15,18,19);1H
InChIKeyUXUJYXZKQHLICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trasidrex (CAS 71265-68-4): A Fixed-Dose Antihypertensive Combination of Oxprenolol and Cyclopenthiazide


Trasidrex is a fixed-dose combination (FDC) tablet for the treatment of hypertension, comprising the beta-adrenoceptor blocker oxprenolol hydrochloride (160 mg) in a sustained-release (SR) formulation and the thiazide diuretic cyclopenthiazide (0.25 mg) [1]. This formulation combines two established antihypertensive agents to simultaneously address sympathetic nervous system overactivity and sodium/volume overload [2]. Trasidrex has an ATC code of C07BA02 (oxprenolol and thiazides), categorizing it as a non-selective beta-blocker and thiazide combination [3].

Why Trasidrex Cannot Be Substituted by a Free Combination of Its Components


Substituting Trasidrex with separate prescriptions of generic oxprenolol and cyclopenthiazide is not a clinically or pharmacokinetically equivalent strategy. Trasidrex delivers a specific, synergistic ratio of its active ingredients via a single, sustained-release (SR) oxprenolol matrix tablet [1]. This design ensures predictable 24-hour blood pressure control and simplifies dosing, which has been directly linked to improved patient compliance [2]. A direct substitution study showed that when patients on the free combination of Slow-Trasicor and Navidrex-K were transferred to Trasidrex, blood pressure control was marginally improved, a finding investigators attributed to better compliance [3]. The fixed-dose combination mitigates the risk of partial adherence, a common issue with multi-pill regimens, thereby preventing suboptimal therapeutic outcomes.

Quantitative Evidence Guide: How Trasidrex Compares to Its Alternatives


Blood Pressure Reduction: Trasidrex vs. Slow Trasicor (Oxprenolol Monotherapy)

In a direct crossover study, Trasidrex (160 mg oxprenolol + 0.25 mg cyclopenthiazide) produced a significantly greater reduction in both systolic and diastolic blood pressure compared to monotherapy with Slow Trasicor (160 mg oxprenolol) in newly diagnosed hypertensive patients [1].

Hypertension Pharmacodynamics Fixed-Dose Combination

Blood Pressure Control: Trasidrex vs. Free Combination Therapy in Inadequately Controlled Patients

In a large open study of 1,117 patients with hypertension that was inadequately controlled on a free combination of a diuretic and beta-blocker, switching to Trasidrex resulted in a significant mean blood pressure reduction from 179/108 mmHg to 155/93 mmHg after just 4 weeks of treatment [1]. A similar study in 678 patients with baseline DBP > 100 mmHg on a beta-blocker showed the same reduction (179/108 to 155/93 mmHg) upon switching to Trasidrex [2].

Hypertension Clinical Trial Combination Therapy

Target Blood Pressure Achievement: Trasidrex vs. Monotherapy in Older Patients

In a double-blind, randomized trial of 648 previously treated older hypertensive patients (mean age 64) with baseline BP of 180/108 mmHg, Trasidrex achieved a target diastolic BP of <100 mmHg in 87% of patients, compared to lower success rates in patients randomized to cyclopenthiazide monotherapy or oxprenolol monotherapy [1].

Hypertension Geriatrics Combination Therapy

Metabolic Effects: Trasidrex (Combination) vs. Oxprenolol Monotherapy on Lipoproteins

A double-blind study comparing the metabolic effects of slow oxprenolol monotherapy to the Trasidrex combination found distinct changes in plasma lipoproteins. Oxprenolol alone caused a significant rise in plasma and LDL cholesterol, whereas the combination therapy (Trasidrex) caused a significant rise in plasma and VLDL triglycerides [1]. The authors concluded that a rise in VLDL triglycerides is potentially less atherogenic than a rise in LDL cholesterol, suggesting a possible advantage for the combination [1].

Pharmacology Lipid Metabolism Safety

Serum Potassium Stability: Trasidrex vs. Free Combination

A study specifically examining the substitution of a free combination of oxprenolol and cyclopenthiazide (Slow-Trasicor and Navidrex-K) with Trasidrex found that mean serum potassium levels remained virtually unchanged after 12 weeks of treatment with the fixed-dose combination [1]. This indicates that the fixed-dose formulation does not introduce additional risk of hypokalemia compared to the free-drug regimen.

Safety Pharmacovigilance Electrolytes

Optimal Application Scenarios for Trasidrex Based on Quantitative Evidence


For Hypertensive Patients Inadequately Controlled on Beta-Blocker Monotherapy

When a patient's hypertension is not controlled by a beta-blocker like oxprenolol (Slow Trasicor) alone, switching to Trasidrex is supported by direct comparative evidence showing it achieves a significantly lower blood pressure [1]. This is a clear, evidence-based step in hypertension management.

For Patients on a Multi-Pill Free Combination of a Beta-Blocker and Diuretic

When a patient is already taking a beta-blocker and a thiazide diuretic as separate pills but has suboptimal blood pressure control (e.g., DBP >100 mmHg) or compliance issues, consolidating therapy to a single Trasidrex tablet has been shown to significantly lower blood pressure [2]. This simplifies the regimen and improves therapeutic outcomes, with no additional risk of hypokalemia [3].

For Older Hypertensive Patients Requiring Combination Therapy

In older patients (mean age 64) with poorly controlled hypertension, Trasidrex demonstrated a high success rate (87%) in achieving a target diastolic pressure of <100 mmHg, outperforming monotherapy with either of its components [4]. This makes it a well-supported choice for this demographic where achieving target BP often requires more than one agent.

For Research on Beta-Blocker/Diuretic Combination Metabolism

Trasidrex offers a standardized, fixed-dose combination of oxprenolol and cyclopenthiazide, making it an ideal research tool for investigating the combined metabolic and hemodynamic effects of this drug class. Its unique profile of raising VLDL triglycerides rather than LDL cholesterol, as seen with oxprenolol alone, provides a defined model for studying differential impacts on lipid metabolism [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trasidrex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.